

Application of N-Phenyl Biphenylamine Derivatives in Agrochemical Synthesis

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Compound of Interest

Compound Name: *N-Phenyl-3-biphenylamine*

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Introduction

N-Phenyl biphenylamine derivatives are crucial intermediates in the synthesis of a significant class of modern agrochemicals, particularly fungicides. Their structural motif is a core component of several commercially successful products used to protect a wide range of crops from fungal diseases. This document provides detailed application notes and experimental protocols for the synthesis of a representative agrochemical, Boscalid, which utilizes a substituted 2-aminobiphenyl derivative.

Agrochemical Profile: Boscalid

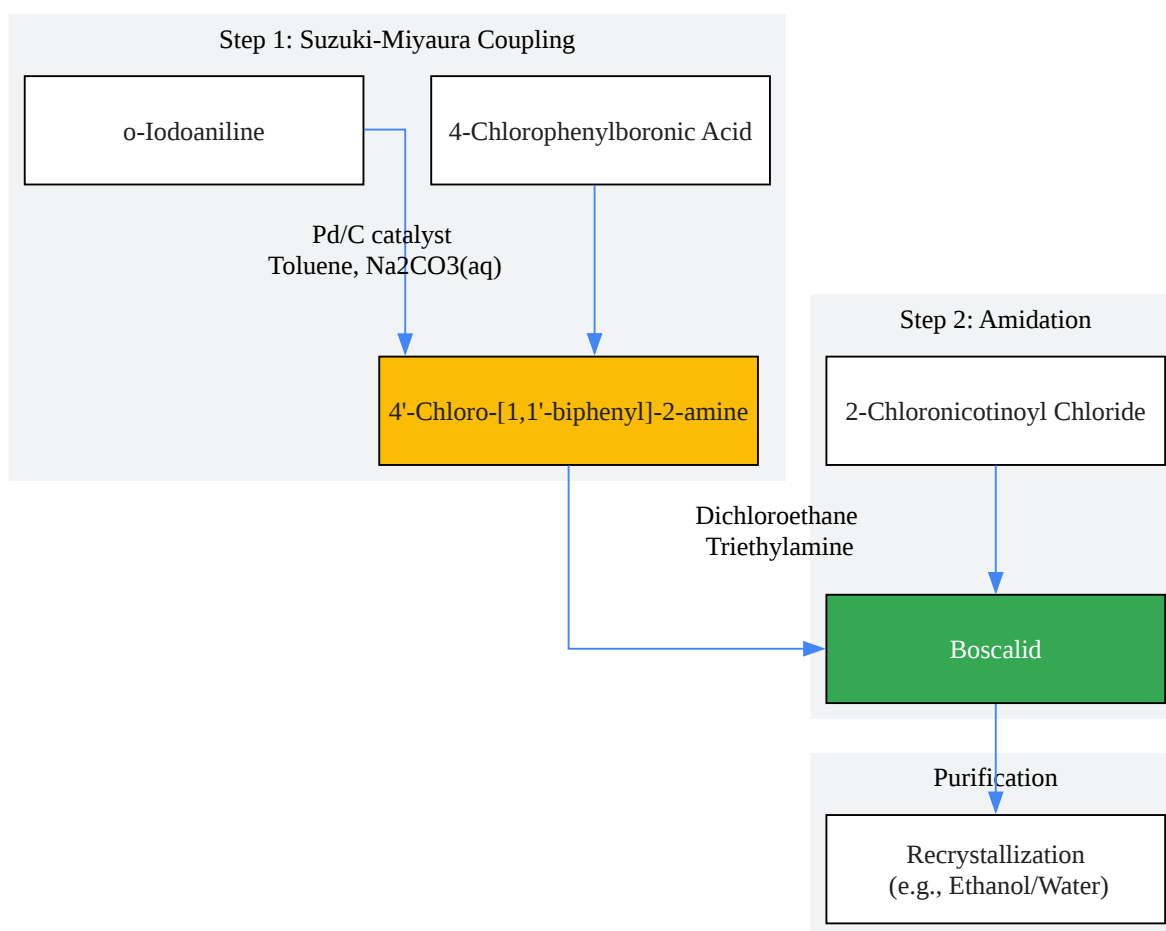
Boscalid is a broad-spectrum fungicide belonging to the chemical class of carboxamides. It is highly effective against a variety of plant pathogens, including those responsible for diseases such as powdery mildew, Sclerotinia rot, and Botrytis bunch rot. The efficacy of Boscalid stems from its mode of action as a Succinate Dehydrogenase Inhibitor (SDHI).[1] By inhibiting the mitochondrial respiratory chain at complex II, Boscalid effectively halts energy production within the fungal cells, leading to their death.[1][2]

Synthetic Pathway Overview

The synthesis of Boscalid from a biphenylamine intermediate is a multi-step process that typically involves a key cross-coupling reaction to form the biphenylamine core, followed by an

amidation reaction. A common and industrially significant route is the Suzuki-Miyaura cross-coupling reaction.[3][4][5]

Logical Workflow for Boscalid Synthesis



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Caption: General synthetic workflow for Boscalid production.

Experimental Protocols

Protocol 1: Synthesis of 4'-Chloro-[1,1'-biphenyl]-2-amine (Intermediate)

This protocol outlines the synthesis of the key biphenylamine intermediate via a Suzuki-Miyaura coupling reaction.^[6]

Materials:

- o-Iodoaniline
- 4-Chlorophenylboronic acid
- Palladium on carbon (Pd/C, 5%)
- Toluene
- Sodium carbonate (Na₂CO₃) aqueous solution (25%)
- Magnesium sulfate (MgSO₄)

Procedure:

- To a 1L three-necked flask, add 4-chlorophenylboronic acid (31.3 g, 200 mmol), o-iodoaniline (39.2 g, 180 mmol), Pd/C (0.3 g, 5%), and toluene (300 mL).
- Stir the mixture at room temperature for 15 minutes.
- Add 300 mL of 25% aqueous sodium carbonate solution.
- Heat the mixture to reflux and stir vigorously for 30 hours.
- After cooling to room temperature, separate the organic and aqueous layers.
- Extract the aqueous layer twice with 50 mL portions of toluene.
- Combine all organic layers and wash three times with 100 mL of water.

- Dry the organic phase with anhydrous magnesium sulfate.
- Remove the toluene under reduced pressure to yield the intermediate product, 4'-chloro-[1,1'-biphenyl]-2-amine.

Protocol 2: Synthesis of Boscalid

This protocol describes the final amidation step to produce Boscalid.[\[6\]](#)[\[7\]](#)

Materials:

- 4'-Chloro-[1,1'-biphenyl]-2-amine (from Protocol 1)
- 2-Chloronicotinoyl chloride
- Dichloroethane
- Triethylamine
- Hydrochloric acid (10%)
- Ethanol
- Water

Procedure:

- In a dry 250 mL flask, dissolve 4'-chloro-[1,1'-biphenyl]-2-amine (20.4 g, 100 mmol) in 150 mL of dry dichloroethane.
- Add sodium carbonate (21.2 g, 200 mmol) and a catalytic amount of triethylamine (1 mL). An alternative procedure uses triethylamine (96.0 g, 0.950 mol) as the base.[\[7\]](#)
- Cool the mixture to 10°C using an ice water bath.
- Add 2-chloronicotinoyl chloride (19.36 g, 110 mmol) in five portions.
- Allow the reaction to proceed at room temperature for 4 hours.

- Wash the reaction mixture with 30 mL of water, followed by 20 mL of 10% hydrochloric acid, and finally with 30 mL of water.
- Dry the organic phase with anhydrous magnesium sulfate.
- Recover the solvent by atmospheric distillation.
- Recrystallize the remaining solid from a 1:1 mixture of ethanol and water to obtain Boscalid.

Quantitative Data

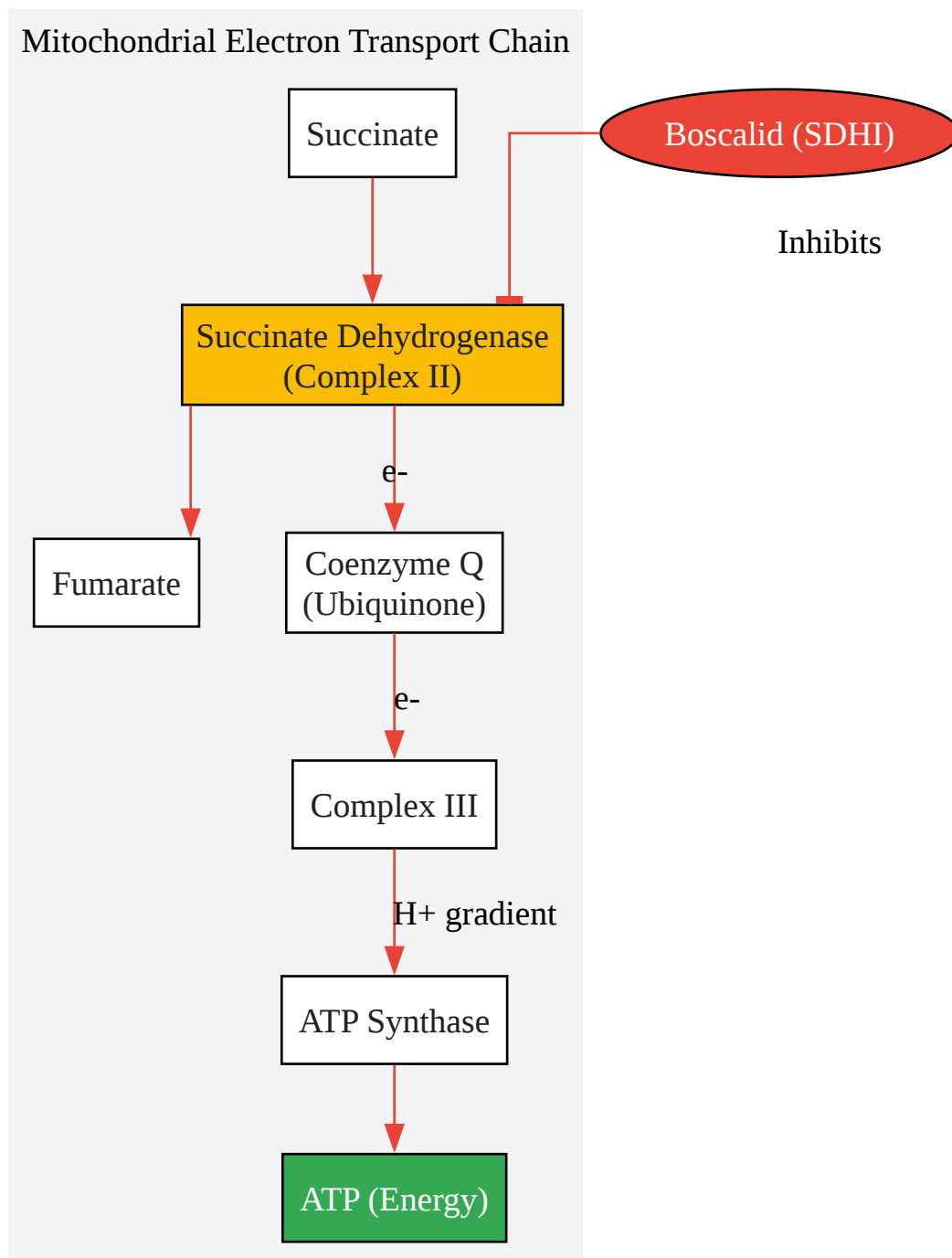
Step	Reactant 1	Moles (mmol)	Reactant 2	Moles (mmol)	Product	Yield (%)	Purity (%)	Reference
Synthesis of Intermediate	o-Iodoaniline	180	4-Chlorophenylboronic acid	200	4'-Chloro-[1,1'-biphenyl]-2-amine	-	-	[6]
Synthesis of Boscalid	4'-Chloro-[1,1'-biphenyl]-2-amine	100	2-Chloronicotinoyl chloride	110	Boscalid	91.1	-	[6]

Note: Yields can vary based on reaction conditions and purification methods.

Mechanism of Action: Succinate Dehydrogenase Inhibition

Boscalid's fungicidal activity is attributed to its ability to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain (Complex II).^{[1][2]} This inhibition disrupts the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death.

Signaling Pathway of SDHI Fungicides



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Caption: Inhibition of the mitochondrial respiratory chain by Boscalid.

Conclusion

The use of N-phenyl biphenylamine derivatives as key intermediates is a cornerstone of modern agrochemical synthesis. The production of Boscalid serves as a prime example of a robust and scalable synthetic route that leverages fundamental organic chemistry principles to create a highly effective fungicide. Understanding these synthetic pathways and the mechanism of action is crucial for the development of new and improved crop protection agents.

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